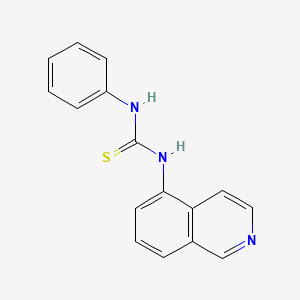![molecular formula C15H13ClN2O2 B14292999 N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide CAS No. 113003-31-9](/img/structure/B14292999.png)
N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group linked to a 4-chlorophenylmethyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide typically involves the reaction of 4-chlorobenzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or chlorophenylmethyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or chlorophenylmethyl derivatives.
Scientific Research Applications
N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-Chlorophenyl)methyl]carbamoyl}benzoic acid
- N-{[(4-Chlorophenyl)methyl]carbamoyl}aniline
- N-{[(4-Chlorophenyl)methyl]carbamoyl}phenylacetamide
Uniqueness
N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide is unique due to its specific structural features, such as the presence of both benzamide and 4-chlorophenylmethyl groups
Properties
CAS No. |
113003-31-9 |
|---|---|
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methylcarbamoyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-8-6-11(7-9-13)10-17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,18,19,20) |
InChI Key |
KGXZIGOUHDELCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


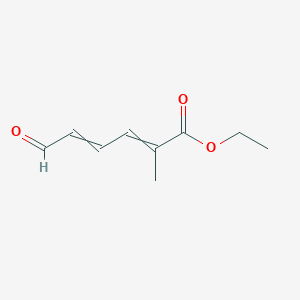
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
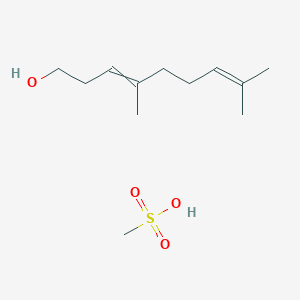

![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)

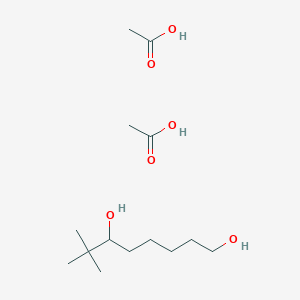
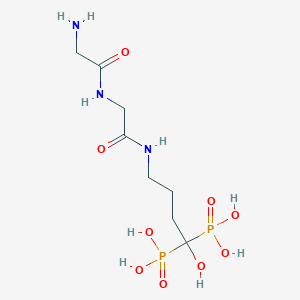
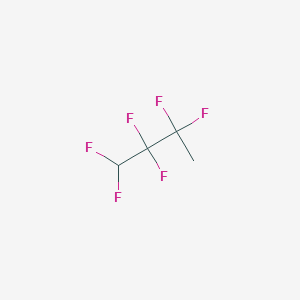

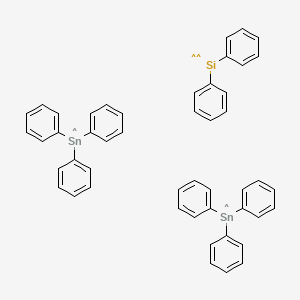
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
